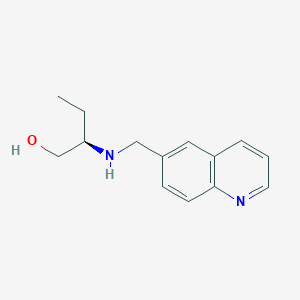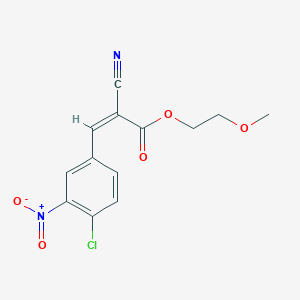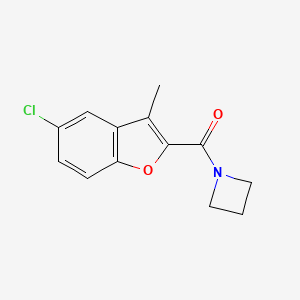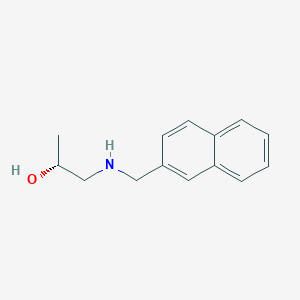
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a chiral molecule with a molecular weight of 252.34 g/mol and a chemical formula of C16H20N2O.
Mécanisme D'action
The mechanism of action of ((2R)-2-(quinolin-6-ylmethylamino)butan-1-ol)-2-(quinolin-6-ylmethylamino)butan-1-ol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(this compound)-2-(quinolin-6-ylmethylamino)butan-1-ol has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer development. It has also been found to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ((2R)-2-(quinolin-6-ylmethylamino)butan-1-ol)-2-(quinolin-6-ylmethylamino)butan-1-ol is its potential as a chiral selector in chromatography. It can also be used as a tool compound to study the role of certain enzymes and signaling pathways in inflammation and cancer development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ((2R)-2-(quinolin-6-ylmethylamino)butan-1-ol)-2-(quinolin-6-ylmethylamino)butan-1-ol. One direction is the development of new drugs that are based on its anti-inflammatory and anti-cancer properties. Another direction is the study of its potential as a chiral selector in chromatography. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
((2R)-2-(quinolin-6-ylmethylamino)butan-1-ol)-2-(quinolin-6-ylmethylamino)butan-1-ol can be synthesized through a multi-step process. The first step involves the synthesis of 2-((quinolin-6-yl)methylamino)butan-1-ol through the reaction of 6-chloroquinoline with (R)-2-aminobutan-1-ol in the presence of a base. The resulting compound is then subjected to a chiral resolution process to obtain (this compound)-2-(quinolin-6-ylmethylamino)butan-1-ol in its pure form.
Applications De Recherche Scientifique
((2R)-2-(quinolin-6-ylmethylamino)butan-1-ol)-2-(quinolin-6-ylmethylamino)butan-1-ol has been studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a chiral selector in chromatography.
Propriétés
IUPAC Name |
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-13(10-17)16-9-11-5-6-14-12(8-11)4-3-7-15-14/h3-8,13,16-17H,2,9-10H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGIWHMZIOMPZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)

![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)

![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)

![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)

![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)